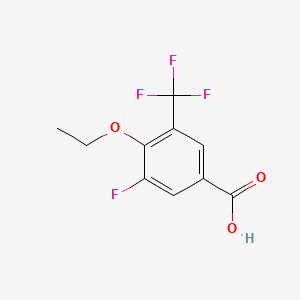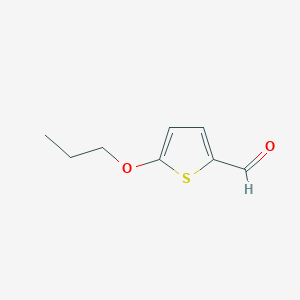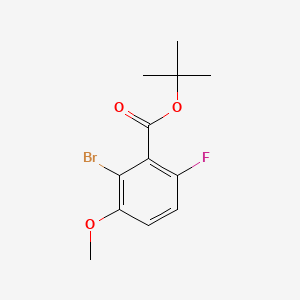
Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C12H14BrFO3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, a fluorine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate typically involves the esterification of 2-bromo-6-fluoro-3-methoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Oxidation: Formation of 2-bromo-6-fluoro-3-methoxybenzaldehyde or 2-bromo-6-fluoro-3-methoxybenzoic acid.
Reduction: Formation of tert-butyl 2-bromo-6-fluoro-3-methoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-bromo-6-fluoro-3-methylbenzoate
- Tert-butyl 3-bromo-2-fluoro-6-methoxybenzoate
- Tert-butyl 2-bromo-6-fluoro-3-methoxybenzyl alcohol
Uniqueness
Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate is unique due to the specific arrangement of its substituents, which confer distinct reactivity and properties. The combination of bromine, fluorine, and methoxy groups on the benzene ring allows for versatile chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C12H14BrFO3 |
|---|---|
Molekulargewicht |
305.14 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)9-7(14)5-6-8(16-4)10(9)13/h5-6H,1-4H3 |
InChI-Schlüssel |
CQDRHYIBPLSYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1Br)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




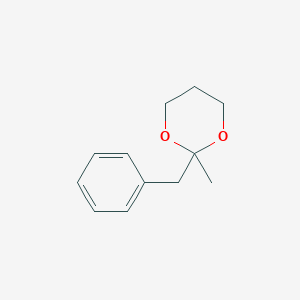
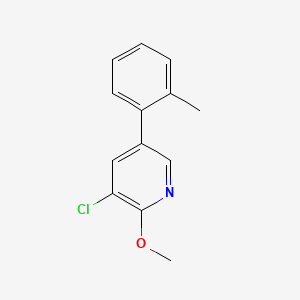
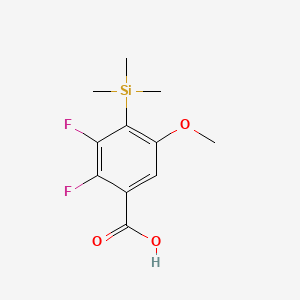
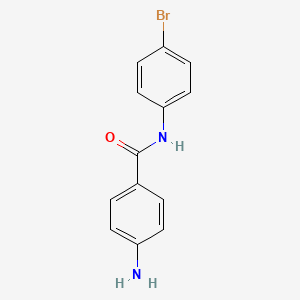
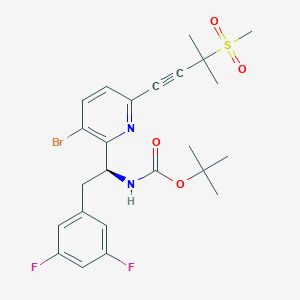
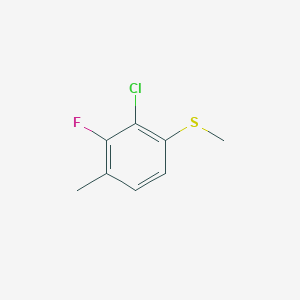


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
